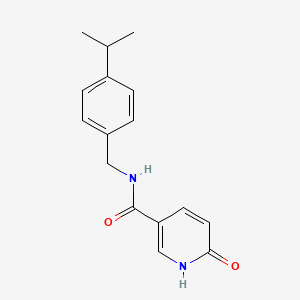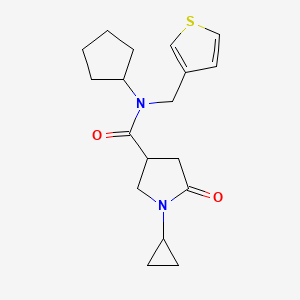![molecular formula C17H16N2O3 B5515610 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5515610.png)
5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis approaches for compounds related to "5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one" vary, including condensation reactions and the use of specific reagents to achieve the desired molecular framework. For instance, Alam and Ballantine (1968) explored the condensation of ethyl 2-(2-oxo-3-indolinylidene)-2-hydroxyacetate with propionic anhydride in the presence of pyridine, leading to the formation of complex pigments, which could be related to the synthesis pathways of similar compounds (Alam & Ballantine, 1968).
Molecular Structure Analysis
The analysis of the molecular structure of compounds closely related to "5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one" has been facilitated by various techniques, including IR, NMR, MS, and X-ray analysis. Eremkin et al. (2006) provided insights into the crystal and molecular structures of similar compounds, shedding light on their molecular arrangements and interactions (Eremkin et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving related compounds often involve cyclocondensation with dicarbonyl compounds or their equivalents, leading to various derivatives. For example, Lebedˈ et al. (2012) discussed the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds, highlighting the chemical reactivity and potential for generating diverse molecular structures (Lebedˈ et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of compounds akin to "5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one," are critical for understanding their behavior in various environments. Suresh et al. (2007) examined the crystal structures and supramolecular aggregation of polysubstituted pyridines, which could offer insights into the physical characteristics of structurally similar compounds (Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability, and potential for further functionalization, are essential aspects of understanding the overall characteristics of "5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one" and related molecules. The study by Sha et al. (2015) on cascade reactions involving 2,3-diketoesters to synthesize indole derivatives provides a foundation for discussing the chemical properties and reactivity patterns of similar compounds (Sha et al., 2015).
Wissenschaftliche Forschungsanwendungen
1. Oxidation and Metabolism Studies:
- The oxidation of the indole nucleus, as in 5-hydroxytryptamine (serotonin), has been investigated for its possible physiological and pathological significance. This includes the study of metabolites and oxidation products formed by enzymes or inorganic reagents, which could be relevant for understanding the chemical behavior of similar indole derivatives like 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one (Eriksen, Martin, & Benditt, 1960).
2. Potential Pharmaceutical Applications:
- Indole-phenol bioisosterism, a concept relevant to the design of drugs like labetalol, involves the synthesis of compounds with indole and pyridine structures, which could relate to the synthesis and applications of 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one in pharmaceuticals (Asselin et al., 1986).
3. Antiviral Research:
- Some indole derivatives have been synthesized and evaluated for their antiviral activities, which could guide the exploration of similar activities in 5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one (Ivashchenko et al., 2014).
4. Catalysis and Chemical Reactions:
- The reactivity of indole derivatives in various chemical reactions, such as condensation with other compounds to produce pigments or other compounds, offers insights into potential applications of similar compounds in synthetic chemistry (Alam & Ballantine, 1968).
5. Electrocatalysis and Material Science:
- Indole derivatives have been used in developing catalysts for oxygen reduction reactions, indicating potential applications in material science and electrochemistry (Yu et al., 2014).
Eigenschaften
IUPAC Name |
5-ethyl-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-11-6-7-13-12(9-11)17(22,16(21)19-13)10-15(20)14-5-3-4-8-18-14/h3-9,22H,2,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCQEJCEWHNJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)
![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-isopropyl-1-methyl-1H-pyrazole](/img/structure/B5515544.png)

![(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5515572.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5515577.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5515583.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)
![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5515593.png)
![(3aR*,6S*)-N-(isoxazol-5-ylmethyl)-N-methyl-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5515598.png)
![2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5515608.png)

![5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole](/img/structure/B5515615.png)
![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5515623.png)